N-(2,5-dimethoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide
Overview
Description
N-(2,5-dimethoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide, commonly known as DOB, is a psychedelic drug that belongs to the amphetamine and phenethylamine class. It was first synthesized in the 1960s by Alexander Shulgin, an American pharmacologist and chemist, who was known for his work on psychoactive substances. DOB is a potent hallucinogen that has been used in scientific research to study the mechanism of action of psychedelic drugs.
Mechanism of Action
The mechanism of action of DOB is not fully understood, but it is believed to involve the activation of the serotonin 2A receptor. This receptor is found in high concentrations in the prefrontal cortex, which is responsible for cognitive processes such as perception, attention, and working memory. The activation of this receptor is thought to lead to the alteration of neural activity in the prefrontal cortex, resulting in the hallucinogenic effects of DOB.
Biochemical and Physiological Effects:
DOB has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, which are neurotransmitters that are involved in the regulation of mood and behavior. It has also been shown to increase heart rate and blood pressure, which can lead to cardiovascular complications in some individuals.
Advantages and Limitations for Lab Experiments
DOB has several advantages for use in laboratory experiments. It is a potent and selective agonist of the serotonin 2A receptor, which makes it a useful tool for studying the role of this receptor in the brain. Additionally, DOB has a long half-life, which allows for prolonged effects and easier measurement of its effects. However, DOB is also known to have a number of limitations, including its potential for toxicity and its potential to produce adverse effects in some individuals.
Future Directions
There are several future directions for research on DOB and other psychedelic drugs. One area of research is the development of new drugs that can target specific serotonin receptors to produce therapeutic effects. Another area of research is the investigation of the long-term effects of psychedelic drug use on the brain and behavior. Finally, research is needed to better understand the risks and benefits of psychedelic drug use in different populations, including individuals with mental health disorders and those with a history of substance abuse.
In conclusion, DOB is a potent hallucinogenic drug that has been used in scientific research to study the mechanism of action of psychedelic drugs. It has a high affinity for the serotonin 2A receptor and has been shown to alter neural activity in the prefrontal cortex. DOB has several advantages for use in laboratory experiments, but also has limitations and potential risks. Further research is needed to better understand the effects of DOB and other psychedelic drugs on the brain and behavior.
Scientific Research Applications
DOB has been used in scientific research to study the mechanism of action of psychedelic drugs. It has been shown to have a high affinity for the serotonin 2A receptor, which is believed to be responsible for the hallucinogenic effects of psychedelic drugs. DOB has also been used in studies to investigate the role of the serotonin system in the regulation of mood and behavior.
properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6S/c1-26-16-8-9-19(27-2)18(14-16)22(15-20(23)21-10-12-28-13-11-21)29(24,25)17-6-4-3-5-7-17/h3-9,14H,10-13,15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXWHFSLQATMGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N(CC(=O)N2CCOCC2)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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